N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O6S/c1-11-8-18(23-13(3)22-11)28-35(31,32)15-6-4-14(5-7-15)24-20(30)17-10-33-21(25-17)26-19(29)16-9-12(2)34-27-16/h4-10H,1-3H3,(H,24,30)(H,22,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZNODSQBPYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine ring structure have been found to inhibit the activity of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially protein kinases) to inhibit their activity. This inhibition could result in changes to cellular processes controlled by these enzymes, such as cell growth and differentiation.
Biological Activity
N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits significant biological activity. Its structure integrates a pyrimidine, isoxazole, and sulfamoyl moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 446.51 g/mol. It features multiple functional groups that enhance its interaction with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.51 g/mol |
| CAS Number | 441798-33-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and has shown potential in modulating inflammatory responses.
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound inhibits the activity of various enzymes linked to cancer progression and inflammation. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.
- Anti-inflammatory Effects : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : Preliminary studies showed that the compound possesses antimicrobial activity against certain Gram-positive bacteria, although further investigations are needed to determine its efficacy against broader microbial strains.
Case Studies
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs from the literature include sulfonamide derivatives with aromatic and heterocyclic substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Diversity :
- The target compound integrates pyrimidine, oxazole, and isoxazole rings, whereas analogs in Table 1 use pyridine cores with pyrazole (Compound 26) or thiadiazole (Compound 14) substituents.
- The thiadiazole-thio group in Compound 14 introduces sulfur-based electronic effects, contrasting with the oxygen-rich oxazole/isoxazole system in the target .
The target’s 2,6-dimethylpyrimidine group may improve π-π stacking or steric hindrance relative to simpler pyridine-based analogs.
Functional Group Positioning :
- Both the target and analogs feature sulfonamide/carbamoyl linkages , critical for hydrogen bonding. However, the target’s dual carbamoyl-oxazole-isoxazole arrangement may create a more rigid, preorganized binding scaffold.
Physicochemical Properties
Melting Points and Stability
- Compound 26 and 14 exhibit similar melting points (163–171°C), suggesting comparable crystalline stability .
- The target compound’s melting point is unreported, but its larger molecular weight and heterocyclic complexity may increase thermal stability.
Spectroscopic Signatures
IR Spectroscopy :
NMR Spectroscopy :
- Compound 26’s trimethylpyrazole substituent resonates at δ 1.92–2.14 ppm (¹H), while the target’s 2,6-dimethylpyrimidine would likely show upfield shifts due to electron-donating methyl groups .
- The thiadiazole-thio group in Compound 14 causes deshielding in pyridine protons (δ 8.63–9.07 ppm), whereas the target’s oxazole protons may appear downfield (δ 7.5–9.5 ppm) .
Implications for Bioactivity
While biological data for the target compound is absent, structural comparisons suggest:
- Enhanced Binding Affinity : The target’s dual oxazole-isoxazole system may offer synergistic electronic effects for interacting with polar enzyme pockets.
- Selectivity : The 2,6-dimethylpyrimidine group could reduce off-target interactions compared to pyridine-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
